molecular formula C7H9N B1357390 1-cyclopropyl-1H-pyrrole CAS No. 50966-66-0

1-cyclopropyl-1H-pyrrole

Cat. No. B1357390
CAS RN: 50966-66-0
M. Wt: 107.15 g/mol
InChI Key: OEQZLSJQNUZECG-UHFFFAOYSA-N
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Patent
US08524730B2

Procedure details

POCl3 (44.5 ml) was added to a stirred solution of 1-cyclopropyl-1H-pyrrole (46.5 g) in DMF (37 ml) at 0° C., then the mixture was stirred at room temperature overnight. The mixture was poured into aqueous 5N NaOH (336 ml) at 0° C., and the mixture was made basic with an additional aqueous 5N NaOH. The mixture was extracted with CH2Cl2 and the organic extract was dried over Na2SO4, concentrated, and the residue was purified on silicagel column chromatography (hexane/EtOAc) to give intended compound as colorless oil.
Name
Quantity
44.5 mL
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
336 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[CH:6]1([N:9]2[CH:13]=[CH:12][CH:11]=[CH:10]2)[CH2:8][CH2:7]1.[OH-].[Na+].CN([CH:19]=[O:20])C>>[CH:6]1([N:9]2[CH:13]=[CH:12][CH:11]=[C:10]2[CH:19]=[O:20])[CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
44.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
46.5 g
Type
reactant
Smiles
C1(CC1)N1C=CC=C1
Name
Quantity
37 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
336 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silicagel column chromatography (hexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CC1)N1C(=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.